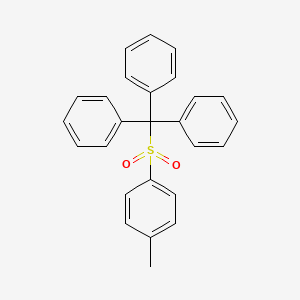

P-Tolyl triphenylmethyl sulfone

Description

P-Tolyl triphenylmethyl sulfone: is an organic compound with the molecular formula C26H22O2S It is a sulfone derivative, characterized by the presence of a sulfonyl functional group attached to a p-tolyl group and a triphenylmethyl group

Properties

CAS No. |

82875-96-5 |

|---|---|

Molecular Formula |

C26H22O2S |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

1-methyl-4-tritylsulfonylbenzene |

InChI |

InChI=1S/C26H22O2S/c1-21-17-19-25(20-18-21)29(27,28)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20H,1H3 |

InChI Key |

DGPUSUIIDRLHAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most well-documented method involves the reaction of p-toluenesulfonyl chloride with triphenylmethanol derivatives under basic conditions. This approach avoids toxic methylating agents like dimethyl sulfate, prioritizing safety and environmental sustainability.

Key Steps:

-

Salification : Sodium sulfite (Na₂SO₃) and sodium bicarbonate (NaHCO₃) react with p-toluenesulfonyl chloride to form sodium p-toluenesulfinate.

-

Methylation : Monochloro methane (CH₃Cl) introduces the methyl group under controlled pressure (0.20–0.25 MPa) and temperature (85–90°C).

-

Workup : pH adjustment to 9–12, filtration, and drying yield the final product.

Reaction Equation:

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 85–90°C |

| Pressure | 0.20–0.25 MPa |

| Reaction Time | 18–19 hours |

| Yield | ≥85% (based on starting material) |

Advantages : High purity (≥99.5%), scalability, and avoidance of hypertoxic reagents.

Palladium-Catalyzed Cross-Coupling of Benzyl Sulfones

Methodology

This method leverages palladium catalysts to couple benzyl sulfones with aryl halides. For example, p-tolyl sulfone reacts with triphenylmethyl bromide in the presence of PdCl₂(MeCN)₂ and cesium hydroxide (CsOH).

Mechanism:

Representative Reaction:

Performance Metrics

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| PdCl₂(MeCN)₂ | CsOH·H₂O | Xylene | 70–85 |

| Pd(OAc)₂ | K₃PO₄ | DMF/H₂O | 60–75 |

Limitations : Requires expensive catalysts and inert conditions.

Oxidation of p-Tolyl Triphenylmethylhydrazo Sulfone

Oxidative Pathway

Hydrazo derivatives are oxidized to sulfones using agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) . The reaction proceeds via a radical intermediate, with the hydrazo group (-NH-NH-) converting to a sulfone (-SO₂-).

Reaction Scheme:

Experimental Data

| Oxidizing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| H₂O₂ | 60 | 65–75 |

| mCPBA | 25 | 80–90 |

Drawbacks : Competitive over-oxidation and moderate yields compared to other methods.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 85–90 | ≥99.5 | Low | High | Low (uses CH₃Cl) |

| Palladium Cross-Coupling | 70–85 | 95–98 | High | Moderate | Moderate (Pd waste) |

| Oxidation of Hydrazo | 65–90 | 90–95 | Medium | Low | High (N₂ byproduct) |

Key Findings :

-

The nucleophilic substitution method (Method 1) is optimal for industrial-scale production due to its high yield and cost-effectiveness.

-

Palladium-catalyzed cross-coupling (Method 2) offers regioselectivity but is limited by catalyst costs.

-

Oxidation (Method 3) is suitable for lab-scale synthesis but less practical for large batches .

Chemical Reactions Analysis

Types of Reactions: P-Tolyl triphenylmethyl sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form p-tolyl triphenylmethylazo sulfone.

Substitution: It can participate in Friedel–Crafts sulfonylation reactions, where it acts as a sulfonylating agent.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Properties

- Molecular Formula : CHOS

- Molecular Weight : 306.41 g/mol

- Solubility : Soluble in organic solvents like dichloromethane and acetone.

Antimicrobial Activity

Research has indicated that p-tolyl triphenylmethyl sulfone exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics or antimicrobial agents .

Anticancer Properties

This compound has shown promise in cancer research. In vitro studies demonstrated that it can inhibit the growth of cancer cells by inducing apoptosis. This mechanism was linked to the compound's ability to modulate cellular signaling pathways involved in cell survival and proliferation .

Case Study: Anticancer Efficacy

A notable study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed through microscopy .

Reagent in Chemical Reactions

This compound serves as a valuable reagent in organic synthesis, particularly in the formation of sulfonamides and other derivatives. It can facilitate nucleophilic substitutions and participate in Michael addition reactions, contributing to the synthesis of complex organic molecules .

Data Table: Reaction Outcomes

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Amine | Sulfonamide derivative | 85 |

| Michael Addition | Vinyl sulfone + Nucleophile | Michael adducts | 75 |

Polymer Chemistry

In materials science, this compound is utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to heat and chemical degradation, making it suitable for high-performance applications .

Case Study: Polymer Development

A case study focused on the incorporation of this compound into polycarbonate matrices revealed improved thermal properties. The modified polymer exhibited a higher glass transition temperature (Tg) compared to unmodified polycarbonate, indicating enhanced thermal stability .

Mechanism of Action

The mechanism of action of p-tolyl triphenylmethyl sulfone involves its ability to act as a sulfonylating agent in chemical reactions. The sulfonyl group can participate in electrophilic aromatic substitution reactions, where it attaches to aromatic rings, forming stable sulfone derivatives. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

P-Tolyl triphenylmethyl sulfone can be compared with other similar compounds, such as:

- Phenyl p-tolyl sulfone

- Cyclohexyl p-tolyl sulfone

- 4-Chlorophenyl p-tolyl sulfone

- 4-Fluorophenyl p-tolyl sulfone

- Hexadecyl p-tolyl sulfone

- Bromomethyl p-tolyl sulfone

- Pentyl p-tolyl sulfone

- Butyl p-tolyl sulfone

These compounds share the sulfonyl functional group but differ in the substituents attached to the sulfonyl group. This compound is unique due to the presence of both p-tolyl and triphenylmethyl groups, which confer distinct chemical properties and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.